5-(chloromethyl)-2-methanesulfonylpyridinehydrochloride
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Overview
Description
5-(Chloromethyl)-2-methanesulfonylpyridinehydrochloride is a chemical compound that features a pyridine ring substituted with a chloromethyl group and a methanesulfonyl group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-2-methanesulfonylpyridinehydrochloride typically involves the chloromethylation of 2-methanesulfonylpyridine. This process can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually involve maintaining an acidic environment to facilitate the chloromethylation reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions can enhance the efficiency of the production process. For instance, the continuous 3-stream process using sugar syrup shows great potential for scale-up to production .
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2-methanesulfonylpyridinehydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form sulfone derivatives.
Reduction Reactions: Reduction of the sulfonyl group can lead to the formation of sulfide derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of a base to facilitate the substitution.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: Major products are sulfone derivatives.
Reduction Reactions: Sulfide derivatives are the primary products.
Scientific Research Applications
5-(Chloromethyl)-2-methanesulfonylpyridinehydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-2-methanesulfonylpyridinehydrochloride involves its ability to act as an electrophile due to the presence of the chloromethyl group. This electrophilic nature allows it to react with nucleophiles, facilitating various chemical transformations. The methanesulfonyl group can also participate in reactions, providing additional reactivity and versatility in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(chloromethyl)pyridine: Similar in structure but lacks the methanesulfonyl group.
5-(Chloromethyl)furfural: Contains a furan ring instead of a pyridine ring.
2-Methyl-4-isothiazolin-3-one: Contains an isothiazole ring and is used as a biocide.
Uniqueness
5-(Chloromethyl)-2-methanesulfonylpyridinehydrochloride is unique due to the presence of both the chloromethyl and methanesulfonyl groups on the pyridine ring. This combination of functional groups provides distinct reactivity and makes it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
5-(chloromethyl)-2-methylsulfonylpyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S.ClH/c1-12(10,11)7-3-2-6(4-8)5-9-7;/h2-3,5H,4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URPZUXHFRUAIBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=C1)CCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.12 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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